(1R,2S)-2-(3-methoxyphenyl)cyclohexan-1-ol
Overview
Description
(1R,2S)-2-(3-methoxyphenyl)cyclohexan-1-ol is a chiral compound with a cyclohexane ring substituted with a methoxyphenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(3-methoxyphenyl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 3-methoxybenzaldehyde.
Aldol Condensation: Cyclohexanone undergoes aldol condensation with 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding α,β-unsaturated ketone.
Hydrogenation: The α,β-unsaturated ketone is then subjected to catalytic hydrogenation using a palladium catalyst to reduce the double bond and form the cyclohexanol derivative.
Chiral Resolution: The racemic mixture of the cyclohexanol derivative is resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(3-methoxyphenyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: (1R,2S)-2-(3-methoxyphenyl)cyclohexanone.
Reduction: (1R,2S)-2-(3-methoxyphenyl)cyclohexane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,2S)-2-(3-methoxyphenyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(3-methoxyphenyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-(3-hydroxyphenyl)cyclohexan-1-ol
- (1R,2S)-2-(3-methylphenyl)cyclohexan-1-ol
- (1R,2S)-2-(3-chlorophenyl)cyclohexan-1-ol
Uniqueness
(1R,2S)-2-(3-methoxyphenyl)cyclohexan-1-ol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The stereochemistry of the compound also plays a crucial role in its interactions with molecular targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
(1R,2S)-2-(3-methoxyphenyl)cyclohexan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-15-11-6-4-5-10(9-11)12-7-2-3-8-13(12)14/h4-6,9,12-14H,2-3,7-8H2,1H3/t12-,13+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBZVUAIQKNHIE-QWHCGFSZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCCC2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H]2CCCC[C@H]2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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